molecular formula C6H4Cl2N2O B2868496 2-Amino-4,6-dichloronicotinaldehyde CAS No. 2386318-85-8

2-Amino-4,6-dichloronicotinaldehyde

Cat. No.: B2868496
CAS No.: 2386318-85-8
M. Wt: 191.01
InChI Key: PPTLGTNEHYDUGF-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichloronicotinaldehyde is a chemical compound with the molecular formula C6H4Cl2N2O It is characterized by the presence of two chlorine atoms and an amino group attached to a nicotinaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dichloronicotinaldehyde typically involves the chlorination of nicotinaldehyde followed by the introduction of an amino group. One common method includes the use of Vilsmeier-Haack reaction conditions to introduce the formyl group, followed by chlorination using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dichloronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4,6-dichloronicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dichloronicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-Amino-4,6-dichloronicotinaldehyde can be compared with other similar compounds, such as:

  • 2-Amino-4,6-dichloropyridine
  • 2-Amino-4,6-dichloronicotinic acid
  • 2-Amino-4,6-dichloronicotinonitrile

These compounds share a similar structural framework but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the aldehyde group in this compound makes it unique, as it can undergo a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

2-amino-4,6-dichloropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)10-6(9)3(4)2-11/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTLGTNEHYDUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)N)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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